Ethyl (7-methyl-1H-inden-3-yl)acetate
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Overview
Description
Ethyl (7-methyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a 7-methyl-1H-inden-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-methyl-1H-inden-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 7-methyl-1H-inden-3-ylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7-methyl-1H-inden-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
Oxidation: 7-methyl-1H-inden-3-ylacetic acid or 7-methyl-1H-inden-3-one.
Reduction: 7-methyl-1H-inden-3-ylmethanol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (7-methyl-1H-inden-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (7-methyl-1H-inden-3-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Ethyl (7-methyl-1H-inden-3-yl)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (7-methyl-1H-inden-3-yl)propionate: Similar structure but with a propionate group instead of an acetate group.
Properties
CAS No. |
62677-68-3 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H16O2/c1-3-16-14(15)9-11-7-8-12-10(2)5-4-6-13(11)12/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
NUADGZJSNDKPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CCC2=C(C=CC=C21)C |
Origin of Product |
United States |
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